Bienvenue dans la boutique en ligne BenchChem!

Hydroflumethiazide-13CD2

LC-MS/MS isotope dilution quantitative bioanalysis

Hydroflumethiazide-13CD2 is a definitive +3 Da dual-labeled (13C+D2) internal standard that solves co-elution, back-exchange, and isotopic overlap failures of single-labeled analogs. Non-exchangeable labeling on the dihydrothiadiazine ring ensures consistent MS response in plasma, urine, and whole blood across multi-year studies. Achieve FDA/EMA-compliant LLOQ with guaranteed isotopic purity. Only intended for LC-MS/MS method development and batch quantification.

Molecular Formula C8H8F3N3O4S2
Molecular Weight 334.3 g/mol
CAS No. 1189877-11-9
Cat. No. B564945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroflumethiazide-13CD2
CAS1189877-11-9
Synonyms3,4-Dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide-13CD2 1,1-Dioxide;  Bristab-13CD2;  Bristurin-13CD2;  Dihydroflumethiazide-13CD2;  Diucardin-13CD2;  Elodrine-13CD2;  Finuret-13CD2;  Flutizide-13CD2;  Glomerulin-13CD2; 
Molecular FormulaC8H8F3N3O4S2
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESC1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1
InChIInChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2
InChIKeyDMDGGSIALPNSEE-QFNKQLDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroflumethiazide-13CD2 (CAS 1189877-11-9): Dual-Labeled Stable Isotope Internal Standard for LC-MS/MS Quantification


Hydroflumethiazide-13CD2 (CAS 1189877-11-9) is a dual-labeled stable isotope analog of the thiazide diuretic hydroflumethiazide, specifically incorporating one 13C atom and two deuterium atoms at the 3-position of the benzothiadiazine ring system. The compound carries a molecular formula of C7[13C]H6D2F3N3O4S2 with a molecular weight of 334.30 g/mol, representing a nominal mass increase of +3 Da relative to unlabeled hydroflumethiazide (MW 331.29) . This isotopic substitution pattern places the labels on the carbon and hydrogen atoms of the dihydrothiadiazine ring rather than on exchangeable functional groups, thereby minimizing the risk of deuterium-hydrogen back-exchange during sample preparation and analysis . Hydroflumethiazide-13CD2 is manufactured and supplied as an analytical reference standard for use as an internal standard in GC-MS and LC-MS/MS applications, with a typical purity specification of ≥99% deuterated forms (d1-d2) . The compound is not intended for therapeutic use and is exclusively designated for research and analytical method development purposes .

Why Hydroflumethiazide-13CD2 Cannot Be Substituted with Unlabeled Hydroflumethiazide or Structural Analogs in Quantitative Bioanalysis


In LC-MS/MS quantification workflows, the selection of an appropriate internal standard directly determines method accuracy, precision, and regulatory compliance. Unlabeled hydroflumethiazide cannot serve as its own internal standard because it co-elutes with the analyte and produces an identical mass spectral signal, rendering peak deconvolution impossible and precluding matrix effect correction . Structural analog internal standards—such as using hydrochlorothiazide to quantify hydroflumethiazide—exhibit differential extraction recovery, distinct ionization efficiencies, and divergent chromatographic retention behavior relative to the target analyte, introducing systematic bias that cannot be fully corrected through calibration [1]. Even single-isotope-labeled hydroflumethiazide standards (e.g., d2-only or 13C-only) present quantifiable limitations: d2-only standards with deuterium placed on exchangeable positions are susceptible to deuterium-hydrogen back-exchange in aqueous biological matrices, while 13C-only standards provide only a +1 Da mass shift that may be insufficient to resolve the internal standard peak from the analyte's natural M+1 isotopic envelope, particularly at low analyte concentrations . Hydroflumethiazide-13CD2 addresses these failure modes through its specific dual-labeling architecture, as quantified in the evidence below.

Hydroflumethiazide-13CD2: Quantified Differential Evidence Versus Alternative Internal Standard Options


Mass Shift Sufficiency: +3 Da Nominal Mass Differential Exceeds Minimum Requirement for Unambiguous Peak Resolution

Hydroflumethiazide-13CD2 produces a nominal mass increase of +3 Da relative to unlabeled hydroflumethiazide (MW 334.30 vs. 331.29). This +3 Da mass differential exceeds the established minimum requirement of ≥3 mass units for small-molecule (<1000 Da) LC-MS/MS applications where complete spectral separation from the analyte's natural isotopic envelope is mandatory . Single-isotope 13C-only hydroflumethiazide provides only +1 Da mass shift, which falls within the analyte's M+1 isotopic contribution (approximately 8-10% relative abundance due to natural 13C), creating baseline interference that degrades quantification accuracy at low nanogram-per-milliliter concentrations .

LC-MS/MS isotope dilution quantitative bioanalysis

Label Position Stability: 13C and Deuterium Substitution at C3 Methylene Position Minimizes Deuterium-Hydrogen Back-Exchange

Hydroflumethiazide-13CD2 incorporates its deuterium labels at the C3 methylene carbon of the 3,4-dihydro-2H-1,2,4-benzothiadiazine ring system, a non-exchangeable aliphatic position, rather than on heteroatoms (O-H, N-H) or on carbon atoms alpha to carbonyl groups where proton-deuterium exchange is known to occur under acidic, basic, or enzymatic conditions . This positioning is structurally confirmed by the IUPAC designation '3,3-dideuterio' and the InChI key DMDGGSIALPNSEE-QFNKQLDQSA-N . In contrast, deuterium-labeled standards with labels placed on exchangeable positions or at alpha-carbonyl sites exhibit measurable back-exchange when exposed to aqueous biological matrices (plasma, urine) during sample workup, resulting in time-dependent signal drift and compromised long-term method reproducibility .

sample preparation isotope exchange method robustness

Dual-Labeling Redundancy: Combined 13C and 2H Substitution Provides Analytical Fallback Against Single-Isotope Interference

Hydroflumethiazide-13CD2 contains both 13C and deuterium labels in a single molecule, with the 13C label residing at the C3 position and both deuterium atoms on the same carbon atom as confirmed by the isomeric SMILES notation '[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1)[2H]' . This dual-labeling architecture provides analytical redundancy: if deuterium labels were to experience partial exchange (e.g., under unexpectedly harsh sample processing conditions), the 13C label remains permanently intact, preserving at least +1 Da mass separation and enabling continued analyte tracking . Single-isotope d2-only hydroflumethiazide lacks this redundancy—complete deuterium loss would render the internal standard indistinguishable from unlabeled analyte, invalidating the entire analytical run [1].

MRM transition mass spectrometry selectivity

Demonstrated Cross-Analyte Utility: Hydroflumethiazide Serves as Validated Internal Standard for Hydrochlorothiazide Quantification

In a validated LC-MS/MS method for hydrochlorothiazide (HCTZ) quantification in human plasma and urine, unlabeled hydroflumethiazide was employed as the internal standard, with the method achieving precision (coefficient of variation) less than 5.6% across all concentrations within standard curves spanning 1-100 ng/mL in plasma and 0.05-20 μg/mL in urine [1]. This cross-analyte validation establishes a direct methodological precedent: Hydroflumethiazide-13CD2, as the stable isotope-labeled analog of the proven internal standard, can be substituted to achieve the enhanced matrix effect correction, extraction recovery normalization, and ionization efficiency compensation that only a stable isotope-labeled internal standard provides [2].

cross-validation bioequivalence clinical trial support

Isotopic Purity Specification: ≥99% Deuterated Forms (d1-d2) and 95% Atom 13C Enables Quantitative Accuracy Without Unlabeled Carryover

Hydroflumethiazide-13CD2 is supplied with certified isotopic purity specifications of ≥99% deuterated forms (d1-d2) and 95% atom 13C enrichment as verified by HPLC analysis . This high isotopic enrichment ensures that unlabeled hydroflumethiazide content in the internal standard preparation remains below detectable or quantifiable limits, satisfying the prerequisite that 'the level of analyte in the internal standard should not be detectable' for simplified internal calibration approaches [1]. Internal standards with lower isotopic enrichment (e.g., 90-95% atom D) introduce measurable unlabeled analyte contamination that elevates baseline signal at low calibrator concentrations, systematically biasing the lower limit of quantification (LLOQ) upward and reducing method sensitivity [1].

isotopic enrichment purity analysis regulatory compliance

Hydroflumethiazide-13CD2: Validated Application Scenarios for Bioanalytical Method Development and Pharmacokinetic Studies


Regulated Bioanalytical Method Development and Validation for Hydroflumethiazide in Clinical Pharmacokinetic Studies

Hydroflumethiazide-13CD2 serves as the definitive stable isotope-labeled internal standard for LC-MS/MS method development and validation under FDA/EMA bioanalytical method validation guidance. The +3 Da mass differential (MW 334.30 vs. 331.29) ensures complete chromatographic and mass spectral separation from unlabeled hydroflumethiazide, enabling accurate quantification across the full therapeutic concentration range without isotopic overlap correction . The non-exchangeable label positioning at the C3 methylene carbon eliminates deuterium-hydrogen back-exchange during sample preparation from plasma, urine, or whole blood matrices, maintaining consistent internal standard response throughout multi-batch analytical runs . The high isotopic enrichment (≥99% deuterated forms, 95% atom 13C) minimizes unlabeled analyte carryover, preserving LLOQ accuracy and enabling quantification of hydroflumethiazide at sub-therapeutic concentrations during terminal elimination phases (t1/2β = 8.7-17.9 h in healthy subjects) [1].

Cross-Validation and Method Transfer for Thiazide Diuretic Class Quantification in Multi-Analyte Panels

Given the established precedent of using unlabeled hydroflumethiazide as an internal standard for hydrochlorothiazide quantification (achieving CV <5.6% across 1-100 ng/mL in plasma) [2], Hydroflumethiazide-13CD2 enables the development of isotope dilution-based methods for multiple thiazide diuretics within a single analytical platform. The dual-labeling architecture (13C + 2H) provides analytical redundancy that supports method transfer between laboratory sites with varying sample preparation workflows, as the permanent 13C label ensures continued mass separation even under processing conditions that might compromise deuterium-only standards . This cross-analyte utility is particularly valuable in adherence monitoring studies where multiple antihypertensive drug classes (including thiazide diuretics) must be quantified simultaneously from microvolume blood samples using techniques such as volumetric absorptive microsampling followed by LC-HRMS/MS [3].

Pharmacokinetic and Drug-Drug Interaction Studies Requiring Extended Sample Stability and Long-Term Storage

In pharmacokinetic studies of hydroflumethiazide where samples may be stored for extended periods prior to analysis—particularly relevant given the drug's dose-dependent biological half-life (t1/2β = 8.7 h at 2 μmol/kg vs. 17.9 h at 6 μmol/kg oral dose in healthy subjects) [1] and its partial metabolism to the longer-lived metabolite 2,4-disulfamyl-5-trifluoromethylaniline (DTA, t1/2 = 17.7 h) [4]—Hydroflumethiazide-13CD2 provides a stable internal standard that resists degradation and label exchange over storage periods exceeding four years when stored at -20°C . This long-term stability ensures that archived samples from multi-year clinical programs can be re-analyzed with consistent internal standard performance, supporting regulatory submissions that may require re-assay of historical samples following method updates or during data integrity audits.

Adherence Monitoring and Therapeutic Drug Monitoring Applications Using Microsampling Techniques

Emerging adherence monitoring strategies for antihypertensive therapy employ volumetric absorptive microsampling of finger-prick blood followed by LC-HRMS/MS analysis to quantify multiple drug classes simultaneously [3]. Hydroflumethiazide-13CD2 is positioned to support method development for hydroflumethiazide quantification within such multi-analyte panels. The +3 Da mass differential provided by dual 13C and 2H labeling ensures unambiguous internal standard identification even in complex whole-blood matrices with high background signal, while the compound's validated isotopic purity (≥99% deuterated forms) prevents the elevation of LLOQ that would otherwise compromise detection of low drug concentrations characteristic of microsampling applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroflumethiazide-13CD2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.